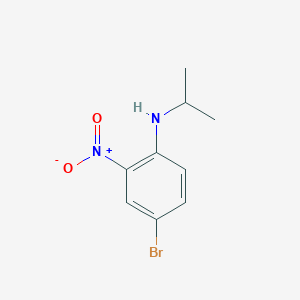

5-Nitro-2-(piperidin-1-yl)aniline

Übersicht

Beschreibung

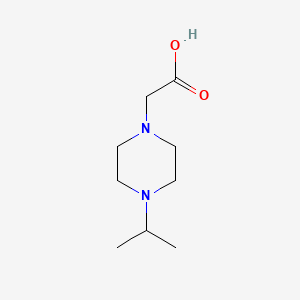

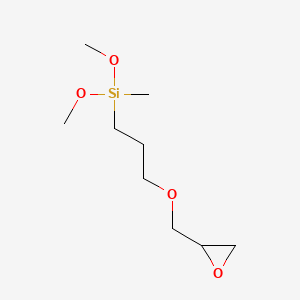

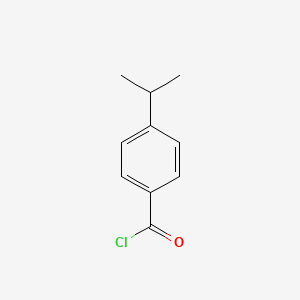

“5-Nitro-2-(piperidin-1-yl)aniline” is a chemical compound with the CAS Number: 5367-58-8. Its molecular formula is C11H15N3O2 .

Molecular Structure Analysis

The InChI code for “5-Nitro-2-(piperidin-1-yl)aniline” is 1S/C11H15N3O2/c12-10-8-9 (14 (15)16)4-5-11 (10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“5-Nitro-2-(piperidin-1-yl)aniline” is a solid substance . Its molecular weight is 221.26 . More specific physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis of N-Phenyl-Substituted Compounds

N-phenyl-substituted pyrrolidines and piperidines, including structures related to 5-Nitro-2-(piperidin-1-yl)aniline, are synthesized through a tandem reduction-double reductive amination reaction. This method involves reducing the aromatic nitro group to N-phenylhydroxylamine or aniline and then performing reductive amination. This technique is efficient for creating monocyclic systems and fused N-phenylazabicyclics with high yield and purity (Bunce et al., 2003).

Corrosion Inhibition

Piperidine derivatives, structurally similar to 5-Nitro-2-(piperidin-1-yl)aniline, have been studied for their ability to inhibit corrosion on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to evaluate the adsorption and inhibition properties of these derivatives. This research suggests potential applications in corrosion protection technologies (Kaya et al., 2016).

Molecular Structure Investigations

Research on s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, closely related to 5-Nitro-2-(piperidin-1-yl)aniline, has been conducted. These studies involve X-ray crystallography, Hirshfeld, and DFT calculations, offering insights into the molecular structures and intermolecular interactions of these compounds (Shawish et al., 2021).

Cytotoxicity and Bioactivity Studies

Studies on 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides, which share structural characteristics with 5-Nitro-2-(piperidin-1-yl)aniline, demonstrate cytotoxic effects against certain types of cancer cells. This suggests potential applications in developing new anticancer drugs (Unluer et al., 2016).

Antimicrobial Activity

Research involving the synthesis of 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives, which are structurally related to 5-Nitro-2-(piperidin-1-yl)aniline, has shown inhibitory effects on bacterial growth. These findings suggest potential applications in developing new antimicrobial agents (Bhasker et al., 2018).

Safety And Hazards

The safety information available indicates that “5-Nitro-2-(piperidin-1-yl)aniline” has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332) .

Zukünftige Richtungen

Piperidine derivatives, including “5-Nitro-2-(piperidin-1-yl)aniline”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there will be ongoing research and development in this area.

Eigenschaften

IUPAC Name |

5-nitro-2-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIMWGHYIPFAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375069 | |

| Record name | 5-nitro-2-piperidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(piperidin-1-yl)aniline | |

CAS RN |

5367-58-8 | |

| Record name | 5-Nitro-2-(1-piperidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-nitro-2-piperidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)